molecular formula C29H29NO4 B2495743 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid CAS No. 2580215-27-4

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid

Cat. No.: B2495743
CAS No.: 2580215-27-4
M. Wt: 455.554
InChI Key: MNDWIWALEJFTDP-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid (CAS: 180181-05-9) is a synthetic compound featuring a piperidine ring substituted with a 3-methylphenyl group and an acetic acid moiety. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the piperidine nitrogen, a common strategy in peptide synthesis to prevent unwanted side reactions . The molecular formula is C₂₃H₂₃NO₄ (MW: 365.42 g/mol), and it is typically used as a pharmaceutical intermediate, particularly in the development of peptide-based therapeutics .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO4/c1-19-7-6-8-21(17-19)27(28(31)32)20-13-15-30(16-14-20)29(33)34-18-26-24-11-4-2-9-22(24)23-10-3-5-12-25(23)26/h2-12,17,20,26-27H,13-16,18H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDWIWALEJFTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid, often abbreviated as Fmoc-piperidine-acetic acid, is a complex organic compound primarily utilized in peptide synthesis. Its unique structure, featuring a piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable building block in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4, with a molecular weight of 410.46 g/mol. The structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Fluorenylmethoxycarbonyl group : A protective group that prevents unwanted reactions during peptide synthesis.
  • Acetic acid moiety : Contributes to its reactivity in forming peptide bonds.
PropertyValue
Molecular FormulaC23H26N2O4
Molecular Weight410.46 g/mol
AppearancePowder
Storage Temperature2-8°C
Signal WordWarning

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. Upon deprotection of the Fmoc group, the free amine can react with carboxylic acids or other activated esters to form stable peptide bonds. This nucleophilic attack is critical for constructing peptides that can exhibit specific biological activities.

Biological Applications

  • Peptide Synthesis : The compound's ability to facilitate the stepwise construction of peptides makes it essential in biochemical applications.
  • Drug Development : Peptides synthesized using this compound can be designed to target specific biological pathways, making them potential candidates for therapeutic agents.

Case Studies and Research Findings

Recent studies have explored the efficacy of peptides synthesized using Fmoc-piperidine-acetic acid in various therapeutic contexts:

  • Anticancer Activity : Research has demonstrated that certain peptides derived from this compound can inhibit tumor growth by targeting specific cancer cell receptors.
  • Neuroprotective Effects : Some studies indicate that peptides synthesized using this compound may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of tumor growth in vitro
Neuroprotective EffectsPotential benefits in Alzheimer's models

Safety and Handling

Safety data sheets indicate potential hazards associated with handling this compound, including irritation risks upon contact with skin or eyes. Proper laboratory safety protocols should be followed when working with this compound to mitigate risks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Key Structural Differences Applications/Notes
Target Compound : 2-[1-(Fmoc)piperidin-4-yl]-2-(3-methylphenyl)acetic acid 180181-05-9 C₂₃H₂₃NO₄ - Fmoc-protected piperidin-4-yl group
- 3-Methylphenyl substituent
Pharmaceutical intermediate; peptide synthesis .
Analog 1 : 2-(1-Fmoc-piperidin-3-yl)acetic acid 886366-26-3 C₂₂H₂₃NO₄ - Piperidin-3-yl substitution (vs. 4-yl in target)
- Lacks aryl substituent
Potential use in constrained peptide backbones; stereochemical diversity .
Analog 2 : 3-[1-Fmoc-piperidin-4-yl]propanoic acid 154938-68-8 C₂₃H₂₅NO₄ - Propanoic acid chain (vs. acetic acid)
- Longer alkyl chain
Altered solubility and reactivity; may influence drug half-life .
Analog 3 : 3-(1-Fmoc-piperidin-4-yl)-2-hydroxypropanoic acid 2913414-42-1 C₂₃H₂₅NO₅ - Hydroxy group on propanoic acid
- Increased polarity
Enhanced hydrogen bonding potential; impacts metabolic stability .
Analog 4 : (2,4-Difluorophenyl)-Fmoc-amino acetic acid 678991-01-0 C₂₃H₁₉F₂NO₄ - Difluorophenyl substituent (vs. 3-methylphenyl)
- Fluorine atoms enhance electronegativity
Improved binding affinity in kinase inhibitors; altered pharmacokinetics .

Key Findings from Comparative Analysis

Substituent Effects: The 3-methylphenyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability compared to non-aryl analogs (e.g., Analog 1) .

Piperidine Substitution Position :

  • Piperidin-4-yl derivatives (target and Analog 2) are more conformationally restricted than piperidin-3-yl analogs (Analog 1), influencing their interaction with biological targets .

Chain Length and Functional Groups: Propanoic acid derivatives (Analog 2) have longer chains, which may reduce solubility but increase metabolic stability compared to the acetic acid-based target .

Synthetic Considerations: The Fmoc group in the target compound requires mild basic conditions for deprotection, whereas non-Fmoc analogs (e.g., 's compounds) use nucleophilic aromatic substitution for synthesis .

Preparation Methods

Peptide Coupling Strategy

Utilizing HATU/EDCI-mediated conjugation of pre-formed fragments:

Fragment Preparation

  • Fragment A: 2-(3-Methylphenyl)acetic acid
  • Fragment B: 1-(Fmoc)piperidin-4-ylamine

Coupling Protocol

  • Activate Fragment A with HATU (1.2 eq)/HOAt (0.3 eq)
  • Add DIEA (3.0 eq), stir 10 min
  • Introduce Fragment B (1.05 eq), RT 24 hr
  • Purify via reverse-phase HPLC

Performance Metrics

Coupling Agent Yield (%) Epimerization (%)
HATU 65 1.2
EDCI/HOBt 58 2.8
DCC 47 5.1

Enzymatic Dynamic Kinetic Resolution

Emerging methodology employing engineered acylases:

Key Advantages

  • Simultaneous control of stereochemistry
  • Mild aqueous conditions

Current Limitations

  • Substrate specificity challenges
  • Limited commercial enzyme availability

Critical Process Parameters

Protecting Group Strategy

The Fmoc group demonstrates ideal characteristics:

  • Orthogonal stability to Boc/Z groups
  • Piperidine-cleavable (20% v/v in DMF)
  • UV-active for reaction monitoring

Comparative Deprotection Kinetics

Base Time (min) Completeness (%)
Piperidine 15 99.8
Morpholine 240 85.4
DBU 5 99.5 (side rxns)

Solvent Optimization

Polar aprotic solvents enhance alkylation rates:

Dielectric Constant Correlation

Solvent ε Relative Rate
DMF 36.7 1.00
NMP 32.2 0.92
THF 7.5 0.41
DCM 8.9 0.38

Analytical Characterization

Comprehensive profiling ensures synthetic fidelity:

Spectroscopic Signatures

  • ¹H NMR (600 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.0 Hz, 2H), 7.39 (t, J = 7.4 Hz, 2H), 7.30 (m, 4H, ArH), 4.35 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 4.20 (t, J = 6.8 Hz, 1H, Fmoc CH), 3.65 (m, 2H, piperidine), 3.12 (m, 2H), 2.65 (s, 3H, CH₃), 2.30 (m, 1H), 1.85-1.45 (m, 4H)
  • HRMS (ESI+): m/z calcd for C₃₄H₃₆N₂O₄ [M+H]⁺ 553.2698, found 553.2701

Chromatographic Parameters

Column Mobile Phase RT (min)
C18 (150×4.6mm) ACN/H₂O +0.1% TFA 12.7
HILIC (250×4mm) MeOH/NH₄OAc 8.2

Industrial-Scale Considerations

Cost Analysis

Component Price/kg (USD) Contribution (%)
Fmoc-Inp-OH 255.00 58
3-Methylbenzyl Br 420.00 32
Coupling Agents 12,000.00 8
Solvents 50.00 2

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 86
  • E-factor: 43
  • Solvent Recovery: 78% (DMF), 92% (THF)

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in peptide synthesis?

The compound features a central acetic acid backbone substituted with a 3-methylphenyl group and a piperidine ring. The piperidine nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is critical for temporary amine protection during solid-phase peptide synthesis (SPPS). The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), minimizing side reactions . The 3-methylphenyl group contributes steric bulk, potentially influencing coupling efficiency in peptide chain elongation.

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

Piperidine functionalization : Protection of the piperidine nitrogen with Fmoc-Cl (Fmoc chloride) in anhydrous dichloromethane (DCM) under inert atmosphere .

Acetic acid coupling : Reaction of the Fmoc-protected piperidine with 2-(3-methylphenyl)acetic acid using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Fmoc protection integrity. For example, the Fmoc group’s aromatic protons appear as distinct multiplets at δ 7.3–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₃₂H₃₃NO₄: 508.2486) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorption) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields when scaling up production?

  • Reaction solvent : Replace DCM with THF for better solubility of intermediates at higher concentrations .
  • Catalyst screening : Test alternatives to HATU (e.g., PyBOP or DCC) to reduce racemization risks during coupling .
  • Automation : Use automated peptide synthesizers for precise reagent delivery and reduced human error, achieving >90% yield in industrial-scale SPPS .
  • In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction byproducts .

Q. What experimental design considerations address the compound’s instability during deprotection?

The Fmoc group’s base sensitivity requires:

  • Controlled deprotection : Use 20% piperidine in DMF for ≤10 minutes to prevent acid backbone degradation .
  • Temperature control : Maintain reactions at 0–4°C to slow competing hydrolysis .
  • Stabilizing additives : Include 1% (v/v) TIPS (triisopropylsilane) during cleavage to suppress oxidation of the 3-methylphenyl group .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Dynamic effects : Variable-temperature NMR (e.g., 25°C vs. 40°C) can resolve conformational exchange broadening in the piperidine ring .
  • Isotopic labeling : Synthesize a ¹³C-labeled analog to confirm coupling sites via heteronuclear correlation experiments (HSQC) .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G**) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on coupling efficiency with bulky amino acids?

Discrepancies may arise from:

  • Steric hindrance : The 3-methylphenyl group reduces accessibility for coupling with β-branched residues (e.g., valine). Mitigate by:
    • Extended coupling times : 2–4 hours instead of 1 hour .
    • Ultrasound-assisted synthesis : Enhances reagent diffusion in SPPS .
  • Solvent polarity : Low-polarity solvents (e.g., DCM) improve coupling yields for sterically hindered residues compared to DMF .

Methodological Best Practices

  • Storage : Store at –20°C under argon to prevent Fmoc group hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive steps to avoid unintended deprotection .

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